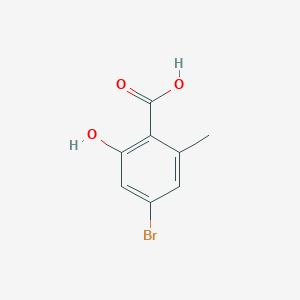

4-Bromo-2-hydroxy-6-methylbenzoic acid

Description

Contextual Significance of Benzoic Acid Derivatives in Organic Synthesis and Beyond

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational pillars in the field of organic chemistry. wikipedia.org The structural motif of a carboxyl group attached to a benzene (B151609) ring is a versatile scaffold that appears in numerous natural products and serves as a crucial intermediate in the biosynthesis of many secondary metabolites. wikipedia.org In industrial applications, benzoic acid is a key precursor for the synthesis of a wide array of organic substances, including phenol, which is a starting material for nylon production. wikipedia.org

The utility of benzoic acid derivatives extends into various sectors. Its salts, known as benzoates, are widely used as food preservatives, their efficacy being dependent on the pH of the food medium. wikipedia.org The antimicrobial properties of benzoic acid are attributed to its ability to disrupt the intracellular pH balance of microorganisms. ijcrt.org Furthermore, these derivatives are integral building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. preprints.org The synthesis of benzoic acids and their derivatives can be achieved through several methods, such as the oxidation of toluene, hydrolysis of benzonitriles, or through Grignard reagents, showcasing the versatility of synthetic pathways available to chemists. wikipedia.orgyoutube.com

Overview of Halogenated and Hydroxylated Aromatic Carboxylic Acids in Academic Studies

The introduction of halogen and hydroxyl substituents onto the aromatic ring of carboxylic acids significantly modifies their chemical and physical properties, making them subjects of extensive academic study. Halogenation, the process of introducing one or more halogen atoms, can influence the electronic environment of the molecule, affecting its reactivity and acidity. nih.gov For instance, electron-withdrawing substituents, such as halogens, can increase the acidity of benzoic acid by stabilizing the negative charge of the resulting carboxylate anion. libretexts.org Decarboxylative halogenation is a key method for synthesizing aryl halides from aromatic acids, providing regiochemical outcomes that may not be achievable through direct aromatic halogenation. acs.org

Hydroxylated aromatic carboxylic acids, particularly those with a hydroxyl group ortho to the carboxylic acid (salicylic acid derivatives), are of great interest due to their unique properties, including the ability to form strong intramolecular hydrogen bonds. researchgate.net These compounds are prevalent in biological systems and are studied for their potential bioactivities. researchgate.net The combination of both halogen and hydroxyl groups on a benzoic acid framework creates a multifunctional molecule with distinct characteristics. Research into these compounds often involves studying their synthesis, crystal structure, and potential applications stemming from the interplay of the different functional groups. researchgate.netchemicalbook.com The microbial degradation of such halogenated aromatics is also a significant area of research, focusing on the enzymatic reactions that can remove halogen atoms, a key step in detoxification and environmental remediation. nih.gov

Research Trajectory and Unexplored Potential of 4-Bromo-2-hydroxy-6-methylbenzoic acid as a Focus Compound

The specific compound, this compound, represents a more complex substituted benzoic acid. Its structure combines a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. While there is a substantial body of research on related compounds, such as 4-Bromosalicylic acid (4-Bromo-2-hydroxybenzoic acid) and 4-Bromo-2-methylbenzoic acid, specific academic literature detailing the synthesis, properties, and applications of this compound is limited. sigmaaldrich.comsigmaaldrich.com

The presence of the methyl group at the ortho position relative to the carboxylic acid introduces a steric element known as the "ortho-effect." This effect, regardless of whether the substituent is electron-donating or -withdrawing, typically increases the acid strength of a benzoic acid due to a combination of steric and electronic factors. libretexts.orgquora.com

The research trajectory for this compound appears to be in its nascent stages. Its Chemical Abstracts Service (CAS) number is 2091785-59-8. bldpharm.com The unexplored potential of this compound is significant. Given the known utility of its structural relatives in organic synthesis and materials science, it is plausible that this compound could serve as a valuable intermediate for synthesizing more complex molecules. The unique combination of substituents could lead to novel properties, making it a candidate for investigation in areas such as medicinal chemistry, polymer science, and the development of new functional materials. The current lack of extensive research presents a clear opportunity for future academic and industrial studies to elucidate its characteristics and potential applications.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₇BrO₃ | 231.04 | 2091785-59-8 |

| 4-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 1666-28-0 |

| 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 68837-59-2 |

| 4-Bromo-2-hydroxy-6-methylbenzaldehyde | C₈H₇BrO₂ | 215.04 | 1427438-58-1 |

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

4-bromo-2-hydroxy-6-methylbenzoic acid |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) |

InChI Key |

JHHJKKSCVQCCGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Hydroxy 6 Methylbenzoic Acid

Historical and Contemporary Approaches to Ortho-Hydroxylated Benzoic Acid Synthesis

The synthesis of ortho-hydroxylated benzoic acids, commonly known as salicylic (B10762653) acids, has a rich history, with the Kolbe-Schmitt reaction being a classical example. This reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and high temperature. While effective for simple phenols, its application to more complex, substituted phenols can be limited by issues of regioselectivity and harsh reaction conditions.

Contemporary approaches have focused on developing milder and more selective methods. One such strategy involves the directed ortho-lithiation of protected phenols, followed by quenching with carbon dioxide. This method offers excellent control over the position of carboxylation. Additionally, transition metal-catalyzed C-H carboxylation has emerged as a powerful tool for the direct introduction of a carboxylic acid group ortho to a directing group, such as a hydroxyl group.

Regioselective Bromination Strategies in the Context of 4-Bromo-2-hydroxy-6-methylbenzoic acid Precursors

The regioselective introduction of a bromine atom onto a substituted benzene (B151609) ring is a critical step in the synthesis of many complex molecules, including the precursors to this compound. The directing effects of the substituents already present on the aromatic ring play a pivotal role in determining the position of bromination.

In the context of a precursor such as 2-hydroxy-6-methylbenzoic acid (6-methylsalicylic acid), the hydroxyl group is a strongly activating, ortho, para-directing group, while the methyl group is a weakly activating, ortho, para-director. The carboxylic acid group, on the other hand, is a deactivating, meta-directing group. The powerful ortho, para-directing influence of the hydroxyl group is the dominant factor in electrophilic aromatic substitution reactions. Given that the ortho positions (relative to the hydroxyl group) are already occupied by the carboxylic acid and methyl groups, electrophilic attack is strongly favored at the para position.

Common brominating agents for such transformations include molecular bromine (Br₂) and N-bromosuccinimide (NBS). NBS is often preferred due to its solid nature, ease of handling, and its ability to provide a low, steady concentration of bromine, which can help to minimize side reactions. The choice of solvent can also influence the regioselectivity, with polar solvents like N,N-dimethylformamide (DMF) often favoring para-bromination of phenols when using NBS. wikipedia.org For electron-rich aromatic compounds, such as phenols and their derivatives, bromination with NBS can proceed efficiently without the need for a Lewis acid catalyst. wikipedia.org

Methodologies for Introducing Hydroxyl and Methyl Groups on Benzoic Acid Scaffolds

The introduction of hydroxyl and methyl groups onto a benzoic acid scaffold can be achieved through various synthetic transformations. The specific strategy often depends on the desired substitution pattern and the nature of the other functional groups present.

Introduction of a Hydroxyl Group:

From an Amino Group: A common method for introducing a hydroxyl group is through the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. This is a versatile method that allows for the introduction of a hydroxyl group at a specific position.

Nucleophilic Aromatic Substitution: In cases where the aromatic ring is activated by electron-withdrawing groups, a halogen substituent can be displaced by a hydroxide (B78521) nucleophile, although this often requires harsh conditions.

Oxidation of Organoboranes: Arylboronic acids can be oxidized to phenols using reagents such as hydrogen peroxide. The boronic acid itself can be introduced at a specific position via directed ortho-metalation or cross-coupling reactions.

Introduction of a Methyl Group:

Friedel-Crafts Alkylation: This classic method involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. However, it is often plagued by issues of polysubstitution and rearrangement.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, provide a highly controlled method for introducing a methyl group. This typically involves the reaction of an aryl halide or triflate with an organometallic reagent containing a methyl group.

Reduction of a Carboxylic Acid or Aldehyde: A methyl group can be introduced by the reduction of a carboxylic acid or an aldehyde group attached to the benzene ring.

Targeted Synthetic Routes to this compound

The synthesis of this compound is most logically approached by the regioselective bromination of a suitable precursor, 2-hydroxy-6-methylbenzoic acid.

Multi-Step Synthesis from Accessible Starting Materials

A plausible multi-step synthesis would begin with the preparation of the key precursor, 2-hydroxy-6-methylbenzoic acid. This compound, also known as 6-methylsalicylic acid, is a naturally occurring polyketide synthesized by the enzyme 6-methylsalicylic acid synthase (6-MSAS). wikipedia.orgnih.gov For laboratory synthesis, various routes are available.

Once 2-hydroxy-6-methylbenzoic acid is obtained, the next and final key step is the regioselective bromination at the 4-position.

Proposed Synthetic Route:

Synthesis of 2-hydroxy-6-methylbenzoic acid: This can be achieved through various established methods, including those starting from simpler aromatic precursors where the hydroxyl, methyl, and carboxyl groups are introduced sequentially.

Bromination of 2-hydroxy-6-methylbenzoic acid: The precursor is then treated with a suitable brominating agent. Based on the directing effects of the substituents, the bromine atom is expected to be introduced at the position para to the hydroxyl group. N-bromosuccinimide (NBS) in a suitable solvent is a likely reagent for this transformation.

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of Precursor | Various established methods for 2-hydroxy-6-methylbenzoic acid |

| 2 | Regioselective Bromination | 2-hydroxy-6-methylbenzoic acid, N-bromosuccinimide (NBS), polar solvent (e.g., DMF or acetonitrile) |

Functional Group Interconversions and Protective Group Strategies

In more complex syntheses of polysubstituted benzoic acids, functional group interconversions and the use of protecting groups are often essential to achieve the desired regiochemistry and to avoid unwanted side reactions. cam.ac.uk

For the synthesis of this compound, the direct bromination of the unprotected precursor is likely feasible due to the strong directing effect of the hydroxyl group. However, in scenarios where side reactions are a concern, or if a different synthetic route is employed, protecting groups might be necessary.

Protection of the Hydroxyl Group: The phenolic hydroxyl group could be protected as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether. This would alter its directing effect and reactivity. However, this would likely not be necessary for the desired transformation as the unprotected hydroxyl group directs the bromination to the desired position.

Protection of the Carboxylic Acid Group: The carboxylic acid could be protected as an ester. This can prevent the acidic proton from interfering with certain reagents and can also modify the electronic properties of the ring. Esterification is a common strategy when using organometallic reagents.

Functional group interconversions could be employed in alternative synthetic routes. For instance, a nitro group could be introduced and subsequently reduced to an amino group, which could then be converted to a hydroxyl group via a diazonium salt. Similarly, a formyl group could be introduced and then oxidized to a carboxylic acid.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The optimization of the bromination step is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of brominating agent, solvent, temperature, and reaction time.

Brominating Agent: While molecular bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective reagent for the bromination of activated aromatic rings. wikipedia.org The use of NBS can help to avoid over-bromination, which can be a problem with highly activated substrates like phenols.

Solvent: The choice of solvent can have a significant impact on the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile (B52724) are often used for NBS brominations of electron-rich aromatics and can enhance the rate of reaction. wikipedia.org The use of hexafluoroisopropanol (HFIP) has also been shown to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org

Temperature: Electrophilic aromatic brominations are often carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts. The optimal temperature would need to be determined empirically.

Reaction Time: The reaction time should be monitored to ensure complete consumption of the starting material while avoiding the formation of degradation products or over-bromination. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the progress of the reaction.

Yield Enhancement: To enhance the yield, it is important to carefully control the stoichiometry of the reagents. Using a slight excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent the formation of di-brominated products. The work-up procedure is also critical for isolating the product in high purity. This typically involves quenching any excess bromine, followed by extraction and purification by crystallization or chromatography.

A potential side product in this reaction is the isomeric 3-bromo-2-hydroxy-6-methylbenzoic acid, although its formation is expected to be minor due to the strong para-directing effect of the hydroxyl group. Careful optimization of the reaction conditions can help to maximize the formation of the desired 4-bromo isomer.

| Parameter | Options and Considerations |

| Brominating Agent | N-Bromosuccinimide (NBS) for selectivity; Molecular Bromine (Br₂) |

| Solvent | Polar aprotic (DMF, Acetonitrile); Halogenated (Dichloromethane); Specialty (Hexafluoroisopropanol) |

| Temperature | 0°C to room temperature to control selectivity |

| Catalyst | Generally not required for activated phenols with NBS |

| Work-up | Quenching, extraction, and purification (crystallization/chromatography) |

Novel Synthetic Strategies and Green Chemistry Considerations

The synthesis of specialized molecules like this compound is increasingly guided by the principles of green and sustainable chemistry. Modern methodologies are being developed to improve reaction efficiency, minimize waste, and enhance safety, moving away from traditional synthetic routes that often rely on hazardous reagents and solvents. Innovations such as flow chemistry and photoredox catalysis, alongside the adoption of environmentally benign protocols, are at the forefront of this evolution.

Application of Flow Chemistry and Photoredox Catalysis in Halogenated Aromatic Acid Synthesis

Flow chemistry and photoredox catalysis are transformative technologies that offer substantial improvements over conventional batch synthesis methods for halogenated aromatic acids. rsc.orgresearchgate.netrsc.org

Flow Chemistry utilizes systems of pumps and tubes to move reagents through a reactor in a continuous stream. rsc.org This approach allows for superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for fast and highly exothermic reactions such as aromatic halogenations. rsc.orgrsc.orgeuropa.eu The high surface-area-to-volume ratio in flow reactors enables rapid heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. europa.eu For the synthesis of this compound, this means that hazardous brominating agents can be generated in situ and used immediately in a controlled manner, significantly enhancing process safety. nih.govnih.govresearchgate.net

Photoredox Catalysis employs visible light to activate a catalyst, which can then initiate chemical reactions through single-electron transfer. tue.nl This method has emerged as a powerful tool for forming carbon-heteroatom bonds under exceptionally mild conditions, often at room temperature. beilstein-journals.orgnih.gov In the context of synthesizing halogenated phenols and arenes, photoredox catalysis can facilitate bromination with high selectivity, avoiding the harsh and often toxic reagents used in traditional electrophilic substitutions. beilstein-journals.orgnih.govacs.org For instance, visible-light photoredox catalysts can activate sources like N-bromosuccinimide (NBS) or generate bromine in situ from bromide salts, offering a greener alternative to using molecular bromine directly. beilstein-journals.orgrsc.org

The synergy between flow chemistry and photoredox catalysis provides a particularly powerful platform for synthesis. nih.govresearchgate.net A major limitation of scaling up photochemical reactions in batch reactors is the poor penetration of light through the reaction mixture. nih.gov Flow reactors, with their narrow channel dimensions, ensure uniform irradiation of the entire reaction stream, leading to dramatically reduced reaction times, improved yields, and better reproducibility. nih.govresearchgate.net This combination is ideal for developing safe, efficient, and scalable processes for producing compounds like this compound.

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Inefficient, risk of hot spots | Highly efficient, precise temperature control europa.eu |

| Mass Transfer | Often limited, especially in multiphasic reactions | Enhanced, leading to faster reaction rates rsc.org |

| Safety | Higher risk with hazardous reagents and exotherms nih.gov | Improved safety due to small reactor volumes and better control rsc.orgeuropa.eunih.gov |

| Scalability | Challenging, often requires re-optimization | Straightforward "scale-out" by running longer or in parallel nih.gov |

| Photochemistry | Limited by light penetration, inefficient at scale | Uniform irradiation, highly efficient and scalable nih.govresearchgate.net |

Sustainable and Environmentally Benign Synthetic Protocols

The core of green chemistry is the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org For the synthesis of this compound, this involves a holistic assessment of all materials and methods used.

Safer Solvents and Reagents: A primary goal is to replace hazardous reagents and solvents. Traditional bromination often uses toxic elemental bromine and chlorinated solvents like carbon tetrachloride or dichloromethane. nih.govwordpress.comreddit.com Greener approaches focus on generating the brominating agent in situ. A prominent example is the oxidation of bromide salts (e.g., HBr or KBr) with a clean oxidant like hydrogen peroxide (H₂O₂). oup.comnih.govrsc.org This system is highly effective, and its only byproduct is water, making it an environmentally benign choice. nih.govresearchgate.net Furthermore, replacing hazardous organic solvents with water or conducting reactions in solvent-free systems is a key strategy for sustainable synthesis. researchgate.nethrpub.orgrsc.org

Atom Economy: This principle, central to green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.comrsc.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. jk-sci.com Catalytic processes are favored over stoichiometric ones because catalysts are used in small amounts and are regenerated, leading to less waste. jocpr.com For the synthesis of this compound, using a catalytic amount of a substance to facilitate the bromination, rather than a stoichiometric reagent that is consumed and becomes waste, would significantly improve the atom economy. buecher.de

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Designing the synthesis to minimize waste from the outset. |

| Atom Economy | Utilizing catalytic methods to ensure maximum incorporation of reactant atoms into the final product. wikipedia.orgjk-sci.com |

| Less Hazardous Chemical Syntheses | Replacing elemental bromine with safer alternatives like an HBr/H₂O₂ system. nih.govrsc.org |

| Safer Solvents and Auxiliaries | Substituting chlorinated solvents with water or minimizing solvent use altogether. researchgate.nethrpub.org |

| Catalysis | Employing photoredox or other catalysts to improve efficiency and reduce the need for stoichiometric reagents. beilstein-journals.orgjocpr.com |

Chemical Reactivity and Derivatization of 4 Bromo 2 Hydroxy 6 Methylbenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Aromatic Core

The susceptibility of the benzene (B151609) ring in 4-Bromo-2-hydroxy-6-methylbenzoic acid to substitution reactions is governed by the directing effects of its substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-director, while the bromine (-Br) atom is deactivating but ortho-, para-directing.

In electrophilic aromatic substitution (EAS), the powerful activating effect of the hydroxyl group is dominant. It strongly directs incoming electrophiles to the positions ortho and para to it, which correspond to positions 3 and 5 on the ring.

Position 5: This position is para to the strongly activating hydroxyl group and meta to the deactivating carboxyl group, making it the most electronically favored site for electrophilic attack.

Position 3: This position is ortho to both the hydroxyl and methyl groups. While electronically activated, it is subject to significant steric hindrance from the adjacent methyl and hydroxyl groups, making substitution at this site less likely.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are predicted to occur selectively at the C5 position.

Nucleophilic aromatic substitution (NAS) on the aromatic core of this compound is generally unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups to reduce the electron density of the ring and stabilize the negatively charged Meisenheimer complex intermediate. The presence of the electron-donating hydroxyl and methyl groups makes the aromatic ring electron-rich, thus disfavoring attack by nucleophiles.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a key site for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

The carboxylic acid group of this compound can undergo esterification and amidation to produce a variety of derivatives. However, the presence of the methyl group at the ortho position (C6) introduces steric hindrance, which can impede standard reaction conditions.

Esterification: Standard Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a viable method. A similar compound, 4-bromo-2-methylbenzoic acid, undergoes esterification with methanol (B129727) under sulfuric acid catalysis. google.com However, due to steric hindrance from the ortho-methyl group, the reaction may require prolonged heating or the use of more forcing conditions to achieve high yields.

A more efficient method to overcome this steric challenge involves a two-step process:

Activation of the carboxylic acid by converting it into a more reactive intermediate, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the resulting acyl chloride with the desired alcohol or phenol. This step is usually rapid and proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

General methods for the esterification of various hydroxybenzoic acids have been developed, which could be adapted for this specific molecule. google.com

Amidation: Similar to esterification, direct amidation by heating the carboxylic acid with an amine is generally inefficient. The preferred method is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be employed to facilitate the formation of the amide bond under milder conditions.

| Reaction | Reagents and Conditions | Product Type | Notes |

| Fischer Esterification | R'-OH, H₂SO₄ (catalyst), Heat | Ester | Can be slow due to steric hindrance from the ortho-methyl group. google.com |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, Heat | Acyl Chloride | Creates a highly reactive intermediate for subsequent reactions. |

| Esterification via Acyl Chloride | 1. SOCl₂2. R'-OH, Pyridine | Ester | High-yielding and rapid; avoids equilibrium limitations of Fischer esterification. |

| Amidation via Acyl Chloride | 1. SOCl₂2. R'R''NH, Base | Amide | Versatile method for synthesizing primary, secondary, and tertiary amides. |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether), followed by an acidic workup. It is important to note that LiAlH₄ will also deprotonate the acidic phenolic hydroxyl group. Therefore, if selective reduction of the carboxylic acid is desired without affecting the hydroxyl group, the latter may need to be protected first (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether).

Decarboxylation: The removal of the carboxyl group (decarboxylation) from benzoic acids can be challenging. However, the presence of the ortho-hydroxyl group in this compound facilitates this reaction. Heating the compound, particularly in the presence of a copper catalyst (e.g., copper powder in quinoline), can induce decarboxylation to yield 3-bromo-5-methylphenol. The ortho-hydroxyl group stabilizes the transition state of the reaction, lowering the required temperature.

Reactivity of the Hydroxyl and Bromo Substituents

The phenolic hydroxyl and bromo groups offer additional avenues for synthetic modification, including the formation of ethers and esters from the hydroxyl group and carbon-carbon bond formation via the bromo substituent.

The phenolic hydroxyl group is acidic and can be readily deprotonated by a suitable base to form a phenoxide ion, which is a potent nucleophile.

Etherification: The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether. The process involves treating this compound (or its esterified form to prevent side reactions with the carboxyl group) with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the phenoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

Esterification: The phenolic hydroxyl can also be converted into an ester. This is typically achieved by reacting the molecule with an acyl chloride or acid anhydride (B1165640) in the presence of a base such as pyridine. For selective esterification of the phenolic group, the carboxylic acid function should be protected, for instance as a methyl or ethyl ester, to prevent the formation of mixed anhydrides or other side products.

The bromine atom on the aromatic ring is relatively unreactive towards nucleophilic displacement under standard conditions. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C4 position of the bromo group is sterically accessible, making it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., an aryl or vinyl boronic acid or boronate ester). The reaction is typically catalyzed by a palladium(0) complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃, K₃PO₄). nih.govmdpi.com This method is highly versatile for creating biaryl structures.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form an arylethyne. organic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts (e.g., PdCl₂(PPh₃)₂, CuI) and requires a base, typically an amine like triethylamine (Et₃N) or diisopropylamine. nih.govresearchgate.net

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₃PO₄ | 4-Aryl-2-hydroxy-6-methylbenzoic acid |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | 4-Alkynyl-2-hydroxy-6-methylbenzoic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | 4-Alkenyl-2-hydroxy-6-methylbenzoic acid |

Multi-Component and Cascade Reactions Involving this compound as a Building Block

While specific documented instances of multi-component and cascade reactions utilizing this compound are not extensively reported in publicly available research, its structural features—a substituted salicylic (B10762653) acid backbone—strongly suggest its potential as a versatile building block in such transformations. The reactivity of salicylic acid and its derivatives in various one-pot syntheses allows for informed predictions about the utility of this compound in generating molecular complexity.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Cascade reactions, similarly, involve a sequence of intramolecular transformations, often triggered by a single event, leading to the rapid construction of complex molecular architectures. The functional groups present in this compound—the carboxylic acid, the phenolic hydroxyl group, and the substituted aromatic ring—offer multiple points of reactivity that can be exploited in these sophisticated reactions.

Based on the known reactivity of similar phenolic acids, this compound is a promising candidate for participation in renowned MCRs such as the Passerini and Ugi reactions. wikipedia.orgwikipedia.org In these reactions, the carboxylic acid moiety is a key participant. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.org

Furthermore, the presence of the hydroxyl and carboxylic acid groups in a 1,2-relationship on the benzene ring opens avenues for the synthesis of various heterocyclic systems through cascade or domino reactions. For instance, substituted salicylic acids are known precursors for the synthesis of benzofused O-heterocycles like 4H-benzo[d] daneshyari.comresearchgate.netdioxin-4-ones. rsc.orgnih.govorganic-chemistry.org A plausible cascade reaction for this compound could involve an initial reaction at the carboxylic acid or hydroxyl group, followed by an intramolecular cyclization to form a heterocyclic scaffold.

The following table outlines a representative, hypothetical multi-component reaction involving this compound, based on the well-established Ugi reaction, to illustrate its potential as a building block.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Plausible Product |

| Ugi Four-Component Reaction | This compound | Benzaldehyde | Aniline | tert-Butyl isocyanide | 2-(2-(tert-butylcarbamoyl)-2-phenylacetamido)-4-bromo-6-methylbenzoic acid |

This table is interactive. You can sort the data by clicking on the column headers.

The bromine atom and the methyl group on the aromatic ring of this compound also play a significant role. These substituents can influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and the potential for subsequent modifications of the product. The bromo-substituent, in particular, offers a handle for post-MCR transformations, such as cross-coupling reactions, to further increase molecular diversity.

Computational and Theoretical Investigations of 4 Bromo 2 Hydroxy 6 Methylbenzoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate details of the molecular and electronic structure of 4-Bromo-2-hydroxy-6-methylbenzoic acid. These computational methods allow for the precise modeling of the molecule's behavior at the atomic level.

Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of benzoic acid, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature.

In a related compound, 4-Bromo-2-hydroxybenzoic acid, X-ray diffraction studies have shown that the molecule is nearly planar, with a small dihedral angle of 4.8(4)° between the aromatic ring and the carboxylic acid group. researchgate.net An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid helps to stabilize this conformation, forming an S(6) ring motif. researchgate.net While this is an experimental finding for an isomer, computational geometry optimization for this compound would be expected to predict a similar near-planar structure, with the methyl group influencing the precise dihedral angles and bond lengths. The optimization process involves iterative calculations to find the coordinates that minimize the electronic energy of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity. wikipedia.org

For a similar molecule, 4-hydroxy-3-methylbenzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO-LUMO energy gap to be 5.209 eV, which indicates charge-transfer interactions within the molecule. researchgate.netrasayanjournal.co.in In another analogous compound, 4-Bromo-3-(methoxymethoxy) benzoic acid, DFT studies also computed the HOMO-LUMO gap to understand its chemical reactivity. researchgate.net These studies show that the HOMO is typically localized over the benzene ring and the electron-donating hydroxyl group, while the LUMO is distributed over the electron-withdrawing carboxylic acid group. This distribution predicts that the molecule would be susceptible to electrophilic attack on the ring and nucleophilic attack at the carboxyl carbon.

Table 1: Frontier Molecular Orbital Energies for a Related Compound (4-hydroxy-3-methylbenzoic acid) Data sourced from computational studies on a closely related molecule and is illustrative for this compound.

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 5.209 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

In computational studies of related benzoic acid derivatives, such as 4-hydroxy-3-methylbenzoic acid, the MEP surface shows the most negative potential localized around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating these as the primary sites for electrophilic interaction. rasayanjournal.co.in Conversely, the positive potential is concentrated on the hydrogen atoms of the hydroxyl and carboxylic acid groups. rasayanjournal.co.in This analysis is fundamental in understanding intermolecular interactions, such as hydrogen bonding. For this compound, the MEP surface would similarly highlight the electronegative oxygen and bromine atoms as regions of negative potential.

Prediction of Spectroscopic Parameters (Beyond Basic Identification)

Computational chemistry also allows for the accurate prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental signals and for studying the effects of different substituents on the electronic environment of the nuclei.

For various benzoic acid derivatives, computational vibrational analyses have been performed. For instance, in 4-hydroxy-3-methylbenzoic acid, DFT calculations were used to assign the vibrational modes. rasayanjournal.co.in The characteristic stretching vibrations of the O-H group of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and the various C-H and C-C stretching and bending modes of the aromatic ring and methyl group can be identified. rasayanjournal.co.in A similar computational analysis for this compound would allow for a detailed assignment of its IR and Raman spectra.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Benzoic Acid Derivative This table is a representative example based on studies of similar molecules, such as 4-hydroxy-3-methylbenzoic acid, to illustrate the typical correlation between calculated and experimental data.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch (Hydroxyl) | - | 3285 (IR) | ν(O-H) |

| C-H Stretch (Aromatic) | - | 3077 (Raman) | ν(C-H) |

| C=O Stretch (Carboxyl) | - | 1692 (IR) | ν(C=O) |

| C-C Stretch (Aromatic) | - | 1608 (Raman) | ν(C-C) |

| O-H Bend (Hydroxyl) | - | 1437 (IR) | δ(O-H) |

Molecular Dynamics Simulations and Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in condensed phases, providing detailed information about intermolecular interactions. While specific MD studies on this compound are not documented, the crystal structure analysis of the closely related 4-Bromo-2-hydroxybenzoic acid offers valuable insights into the types of interactions that likely govern its condensed-phase behavior.

In the crystalline state, derivatives of salicylic (B10762653) acid, such as 4-Bromo-2-hydroxybenzoic acid, exhibit a tendency to form dimers. researchgate.net An intramolecular O—H⋯O hydrogen bond is a common feature in these types of structures. researchgate.net In the case of 4-Bromo-2-hydroxybenzoic acid, the crystal structure reveals that carboxylic acid inversion dimers are formed, linked by pairs of O—H⋯O hydrogen bonds. researchgate.net Furthermore, short Br⋯Br contacts have been observed, which contribute to the formation of a one-dimensional architecture. researchgate.net

These observations suggest that the intermolecular interactions in the condensed phase of this compound would likely be dominated by hydrogen bonding involving the carboxylic acid and hydroxyl groups. The presence of the methyl group might introduce steric effects that could influence the packing and the geometry of these hydrogen bonds. The bromine atom is also expected to participate in halogen bonding, similar to the Br⋯Br contacts observed in its demethylated analog.

Structure-Reactivity Relationships and Reaction Mechanism Studies (Computational)

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating structure-reactivity relationships and reaction mechanisms. Although a specific computational analysis of the reaction mechanisms for this compound is not available, studies on similar aromatic carboxylic acids provide a framework for understanding its reactivity.

For the related compound 4-bromo-3-(methoxymethoxy) benzoic acid , DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine various molecular parameters and reactivity descriptors. nih.gov Such studies typically involve the calculation of ionization energy, hardness, electrophilicity, and condensed Fukui functions to predict the molecule's reactivity. nih.gov The influence of solvents on these reactivity parameters is also often investigated using models like the Polarizable Continuum Model (PCM). nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the LUMO indicates the electron acceptability of the compound and its susceptibility to nucleophilic attack, while the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov For instance, in the computational study of 5-Bromo-2-Hydroxybenzaldehyde , another related molecule, the FMOs were analyzed to evaluate its ionization energy, electron gain enthalpy, and electrophilicity index.

A Molecular Electrostatic Potential (MEP) map is another valuable tool derived from computational studies that helps in identifying the reactive sites of a molecule. researchgate.net The MEP map visually represents the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net

The following table summarizes key reactivity descriptors that are typically calculated in such computational studies, based on the investigation of 4-bromo-3-(methoxymethoxy) benzoic acid.

| Descriptor | Significance |

| Ionization Energy | Energy required to remove an electron. |

| Hardness | Resistance to change in electron distribution. |

| Electrophilicity | Propensity to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Methods

Theoretical methods are widely used to investigate the Non-Linear Optical (NLO) properties of organic molecules, which are of interest for applications in optoelectronics. The NLO response of a molecule is related to its molecular structure and electronic properties.

Computational studies on compounds structurally related to this compound have been performed to predict their NLO properties. For example, the dipole moment, polarizability, and first hyperpolarizability of 4-bromo-3-(methoxymethoxy) benzoic acid were estimated using DFT methods to probe its NLO characteristics. nih.gov

The key parameters that determine the NLO response of a molecule are the polarizability (α) and the first hyperpolarizability (β). Theoretical calculations can provide valuable insights into these properties. For instance, in a study of various non-fullerene acceptors, it was noted that compounds with smaller energy gaps between their frontier molecular orbitals tend to exhibit promising NLO properties. nih.gov The presence of electron-withdrawing groups, such as a nitro group, can significantly enhance the NLO response by lowering the energy gap. nih.gov

The following table presents the key NLO parameters and their significance in theoretical investigations.

| Parameter | Symbol | Significance |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. |

| Polarizability | α | The ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response. |

Advanced Spectroscopic and Crystallographic Characterization in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For 4-bromo-2-hydroxy-6-methylbenzoic acid, a full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm its constitution.

Application of 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Determination

One-dimensional (1D) NMR forms the initial step in structural analysis.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) would be influenced by the electronic effects of the substituents (bromo, hydroxyl, methyl, and carboxylic acid groups). The aromatic protons would likely appear as doublets, with their coupling constant indicating their relative positions on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. This includes the six carbons of the aromatic ring, the methyl carbon, and the carboxyl carbon. The chemical shifts would provide insight into the electronic environment of each carbon. For example, the carbon attached to the electron-withdrawing bromine atom (C4) and the carboxyl carbon would be expected at characteristic downfield positions.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl protons to the methyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a hypothetical representation of expected data, as experimental data is not available.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -COOH | 11.0-13.0 (broad s) | 170-175 | H3, H5 |

| C1 | - | 110-115 | H5, -CH₃ |

| C2 | - | 155-160 | H3, -CH₃ |

| -OH (on C2) | 9.0-10.0 (broad s) | - | H3 |

| C3 | 7.0-7.2 (d) | 115-120 | H5 |

| C4 | - | 120-125 | H3, H5 |

| C5 | 7.4-7.6 (d) | 130-135 | H3 |

| C6 | - | 135-140 | H5, -CH₃ |

Dynamic NMR for Conformational Equilibrium Analysis

Substituted benzoic acids can exhibit restricted rotation around the C(aryl)-C(OOH) single bond, leading to different conformational isomers (conformers). Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could investigate this phenomenon in this compound. By monitoring changes in the NMR spectra as the temperature is lowered, it might be possible to observe the "freezing out" of individual conformers. This allows for the determination of the energy barriers to rotation and the relative populations of the different conformers present at equilibrium.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key expected vibrations include a broad O-H stretching band for the carboxylic acid dimer (around 2500-3300 cm⁻¹), another O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1680-1710 cm⁻¹), and C-Br stretching vibrations at lower frequencies. The position and shape of the O-H and C=O bands are highly sensitive to hydrogen bonding interactions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and other symmetric stretches that may be weak in the IR spectrum.

Analysis of these spectra would confirm the presence of all key functional groups and provide strong evidence for the types of hydrogen bonding present, such as the classic carboxylic acid dimer formation.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. Furthermore, by analyzing the fragmentation pattern, one can deduce key structural features. For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Common fragmentation pathways for benzoic acids include:

Loss of a hydroxyl radical (•OH)

Loss of a water molecule (H₂O)

Loss of a carboxyl group (•COOH or CO₂)

Cleavage of the bromine atom

Analyzing these fragments would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This is governed by a variety of intermolecular interactions:

Hydrogen Bonding: It is highly probable that the carboxylic acid groups would form strong O-H···O hydrogen bonds, linking two molecules together into a centrosymmetric dimer. The phenolic hydroxyl group could also participate in hydrogen bonding, either intramolecularly with the adjacent carboxylic acid or intermolecularly with neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of each other, engaging in π-π interactions. The geometry of this stacking (e.g., face-to-face or offset) would be a key feature of the crystal packing.

A complete crystallographic study would provide a detailed map of these interactions, explaining the solid-state architecture and influencing macroscopic properties like melting point and solubility.

Analysis of Conformational Preferences in the Crystalline State

The crystalline structure of substituted benzoic acids is largely governed by the orientation of the carboxylic acid group relative to the aromatic ring and the nature of the intermolecular interactions. For 4-Bromo-2-hydroxybenzoic acid, X-ray crystallographic studies reveal a nearly planar molecular conformation. researchgate.net This planarity is a common feature in many salicylic (B10762653) acid derivatives and is significantly influenced by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. researchgate.net

The table below summarizes the key crystallographic data for 4-Bromo-2-hydroxybenzoic acid, which serves as a predictive model for the structural parameters of this compound.

Table 1. Crystallographic Data for 4-Bromo-2-hydroxybenzoic acid

| Parameter | Value |

| Chemical Formula | C₇H₅BrO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.9283 (4) |

| b (Å) | 5.9578 (6) |

| c (Å) | 15.1246 (14) |

| α (°) | 92.925 (3) |

| β (°) | 90.620 (4) |

| γ (°) | 94.710 (4) |

| Volume (ų) | 352.28 (6) |

| Z | 2 |

The conformational analysis of substituted benzoic acids can also be informed by computational methods. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the most stable conformers and to analyze the energetic barriers to rotation around the C-C bond connecting the carboxylic group to the aromatic ring. For many ortho-substituted benzoic acids, the cis conformer, where the carboxylic O-H eclipses the C=O bond, is found to be more stable, primarily due to the formation of intramolecular hydrogen bonds. nih.gov

Investigation of Biological Activities and Biochemical Interactions in Vitro/mechanistic

Exploration of Antimicrobial Potential (In Vitro Studies)

The ability of novel compounds to combat microbial growth is a critical area of research in the face of rising antimicrobial resistance. The investigation into the antimicrobial properties of 4-Bromo-2-hydroxy-6-methylbenzoic acid is detailed below.

Antibacterial Activity Against Specific Pathogens (In Vitro Minimum Inhibitory Concentration (MIC) Studies)

Antifungal Activity Assessment (In Vitro)

Similar to its antibacterial profile, there is a lack of specific in vitro studies detailing the antifungal activity of this compound. While derivatives of salicylic (B10762653) acid have been noted for their antifungal properties, dedicated research to assess the efficacy of this particular brominated and methylated benzoic acid derivative against fungal pathogens has not been identified in published literature.

Antioxidant and Radical Scavenging Activities (In Vitro Assays)

Antioxidant compounds play a crucial role in mitigating oxidative stress, a factor implicated in numerous chronic diseases. The potential of a compound to scavenge free radicals is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.

Currently, specific IC50 values from DPPH, ABTS, or other radical scavenging assays for this compound are not reported in the available scientific literature. The antioxidant capacity of phenolic acids is generally influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. For instance, methylation of hydroxyl groups can decrease antioxidant activity by reducing the number of hydrogen-donating groups. nih.gov However, without empirical data, the antioxidant potential of this compound remains speculative.

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

The targeted inhibition of enzymes is a key strategy in the development of treatments for a wide range of diseases, including diabetes and neurodegenerative disorders.

Target Enzyme Identification and Kinetic Analysis (e.g., Alpha-Glucosidase, PTP1B, Gamma-Secretase)

There is a notable absence of published research investigating the inhibitory effects of this compound on key enzymes such as alpha-glucosidase, protein-tyrosine phosphatase 1B (PTP1B), and gamma-secretase. While numerous studies have explored a variety of synthetic and natural compounds as inhibitors for these enzymes, specific kinetic analyses and IC50 values for this compound are not documented.

Mechanistic Insights into Enzyme-Ligand Interactions through In Vitro and Computational Approaches (e.g., Molecular Docking)

In line with the lack of in vitro enzyme inhibition data, there are no specific molecular docking or other computational studies available that describe the interaction between this compound and the active sites of alpha-glucosidase, PTP1B, or gamma-secretase. Molecular docking is a valuable tool for predicting the binding affinity and orientation of a ligand within a protein's active site, offering insights that can guide further experimental work. The absence of such studies for this particular compound means that its potential binding modes and inhibitory mechanisms at a molecular level have not yet been elucidated.

Investigation of Anti-inflammatory Pathways (Cell-Free or Cell-Based In Vitro Models)

While direct in vitro studies on the anti-inflammatory pathways of this compound are not extensively documented in publicly available literature, insights can be drawn from structurally similar compounds. Research on related halogenated and hydroxylated benzoic acid derivatives suggests potential mechanisms of action in cell-based in vitro models.

A structurally related compound, 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has demonstrated notable anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells. nih.gov In these studies, the compound was found to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov Furthermore, it significantly attenuated the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

Mechanistically, the anti-inflammatory effects of this analog were attributed to the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov The compound was observed to inhibit the phosphorylation of MAPKs and prevent the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated microglial cells. nih.gov Given the structural similarities, it is plausible that this compound may exert anti-inflammatory effects through similar pathways, although direct experimental verification is required.

The following table summarizes the potential anti-inflammatory targets and pathways based on the activity of a structurally related compound.

| Pathway Component | Observed Effect on Analog | Potential Implication for this compound |

| Pro-inflammatory Mediators | ||

| Nitric Oxide (NO) | Inhibition of LPS-stimulated production nih.gov | May reduce inflammatory signaling |

| Prostaglandin E2 (PGE2) | Inhibition of LPS-stimulated production nih.gov | May alleviate pain and inflammation |

| iNOS | Downregulation of expression nih.gov | May decrease NO production |

| COX-2 | Downregulation of expression nih.gov | May reduce prostaglandin synthesis |

| Pro-inflammatory Cytokines | ||

| IL-1β | Attenuation of LPS-induced production nih.gov | May modulate immune response |

| IL-6 | Attenuation of LPS-induced production nih.gov | May reduce systemic inflammation |

| TNF-α | Attenuation of LPS-induced production nih.gov | May mitigate inflammatory cascade |

| Signaling Pathways | ||

| MAPK | Suppression of phosphorylation nih.gov | May interfere with intracellular signaling of inflammation |

| NF-κB | Inhibition of p65 nuclear translocation nih.gov | May prevent transcription of pro-inflammatory genes |

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects

The structure-activity relationship (SAR) for this compound and its derivatives is crucial for understanding how its chemical structure influences its biological activity. While specific SAR studies on this exact compound are limited, general principles can be derived from research on substituted benzoic acid and salicylic acid analogs.

Design and Synthesis of Analogs for SAR Derivations

The systematic design and synthesis of analogs are fundamental to establishing SAR. For this compound, a focused library of derivatives could be synthesized to probe the importance of each substituent on the benzene (B151609) ring. Key modifications could include:

Alteration of the Bromine Substituent: Replacing the bromine at the C4 position with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups would elucidate the role of this substituent's electronic and steric properties.

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the C2 position is a key feature of salicylic acid derivatives. Its conversion to a methoxy (B1213986) group or other ethers, or its removal, would help determine its necessity for activity.

Variation of the Methyl Group: The methyl group at the C6 position can be replaced with other alkyl groups of varying sizes or with functional groups possessing different electronic properties to assess its contribution to potency.

Derivatization of the Carboxylic Acid: The carboxylic acid moiety is often crucial for the activity of non-steroidal anti-inflammatory drugs (NSAIDs). Esterification or conversion to an amide could reveal its role in receptor binding or cellular uptake.

The synthesis of such analogs would likely involve standard organic chemistry transformations, such as electrophilic aromatic substitution for modifying the ring substituents and standard functional group manipulations for altering the hydroxyl, methyl, and carboxylic acid moieties.

Correlation of Structural Features with Observed In Vitro Biological Potency

Once a series of analogs is synthesized, their in vitro biological potency would be evaluated using relevant assays, such as those measuring the inhibition of inflammatory mediators or enzymes. The correlation of these results with the structural modifications would lead to the derivation of an SAR.

Based on general knowledge of related compounds, the following hypotheses could be tested:

The 2-Hydroxy Group: The intramolecular hydrogen bond between the 2-hydroxyl group and the carboxylic acid group is a characteristic feature of salicylic acid derivatives and may be important for maintaining a planar conformation that facilitates binding to target enzymes like COX. uobasrah.edu.iq

The 6-Methyl Group: The presence of a methyl group at the C6 position may provide steric bulk that could enhance or hinder binding to the active site of a target protein. It could also influence the compound's lipophilicity, affecting its ability to cross cell membranes.

The following table outlines hypothetical structural modifications and their potential impact on in vitro anti-inflammatory activity, based on general SAR principles for benzoic acid derivatives.

| Structural Feature | Modification | Potential Effect on In Vitro Potency | Rationale |

| C4-Bromo | Replacement with -Cl | Potentially similar or slightly reduced potency | Halogen bonding and electronic effects are important for activity. |

| Replacement with -H | Likely reduced potency | The halogen may be crucial for target interaction. | |

| C2-Hydroxy | Conversion to -OCH3 | Likely reduced potency | The hydroxyl group is often essential for the activity of salicylic acid derivatives, possibly through hydrogen bonding with the target. uobasrah.edu.iq |

| C6-Methyl | Replacement with -H | Potency could increase or decrease | Removal of steric hindrance might improve binding, or the methyl group could be involved in beneficial hydrophobic interactions. |

| Replacement with -Ethyl | Potency could increase or decrease | The effect would depend on the size and shape of the target's binding pocket. | |

| C1-Carboxylic Acid | Conversion to -COOCH3 (Ester) | Likely reduced potency | The free carboxylic acid is often a key pharmacophore for this class of compounds, interacting with key residues in the target enzyme. |

It is imperative to note that these are proposed SAR principles based on related chemical structures. Rigorous synthesis and biological evaluation of a focused library of this compound analogs are necessary to establish a definitive SAR profile.

Potential Applications in Materials Science and Medicinal Chemistry As a Scaffold/building Block

Utilization as a Ligand in Coordination Chemistry

The molecular architecture of 4-bromo-2-hydroxy-6-methylbenzoic acid, featuring a carboxylate and a phenolic hydroxyl group in close proximity, makes it an excellent candidate for acting as a bidentate ligand. These two groups can coordinate with a central metal ion to form stable chelate rings, which are fundamental to the structure and function of many coordination compounds.

The synthesis of metal complexes using this compound as a ligand would typically involve the reaction of the deprotonated form of the acid with a suitable metal salt in a solvent. The resulting coordination complexes can be characterized using a range of spectroscopic and analytical techniques to determine their structure, composition, and bonding.

Table 1: Common Characterization Techniques for Metal Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirms the coordination of the carboxylate and hydroxyl groups to the metal center by observing shifts in the characteristic vibrational frequencies of the C=O and O-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the complex in solution, although paramagnetic metal centers can complicate the spectra. |

| UV-Visible Spectroscopy | Offers insights into the electronic transitions within the complex, which can help to elucidate the coordination geometry around the metal ion. |

| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry of the metal complex. |

| Elemental Analysis | Determines the empirical formula of the synthesized complex by quantifying the percentage of carbon, hydrogen, and other elements present. |

This table is generated based on standard analytical methods for coordination compounds.

While specific catalytic applications for coordination compounds derived from this compound are not extensively documented in publicly available research, metal complexes derived from similar substituted salicylic (B10762653) acids are known to exhibit catalytic activity. The tailored electronic and steric environment provided by the ligand around the metal center can be harnessed to catalyze a variety of organic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of the bromine atom offers a site for further modification, potentially allowing for the attachment of the catalyst to a solid support.

Incorporation into Polymeric Systems or Supramolecular Assemblies

The bifunctional nature of this compound allows for its potential incorporation into larger molecular systems. It can be used as a monomer in the synthesis of polyesters or other polymers through reactions involving its carboxylic acid and hydroxyl groups. Furthermore, the capacity of the carboxylic acid to form strong hydrogen bonds makes it a candidate for building supramolecular assemblies, where molecules are organized into larger structures through non-covalent interactions. The bromine atom can also participate in halogen bonding, another type of non-covalent interaction used in crystal engineering and the design of supramolecular structures.

Role as a Precursor in the Synthesis of Complex Organic Molecules

The multiple reactive sites on this compound make it a valuable starting material for the synthesis of more complex organic molecules. Each functional group can be selectively modified to build molecular complexity.

Table 2: Potential Synthetic Transformations

| Functional Group | Potential Reactions |

| Carboxylic Acid | Esterification, amidation, reduction to an alcohol, or conversion to an acyl halide. |

| Hydroxyl Group | Etherification or acylation to protect the group or introduce new functionality. |

| Bromine Atom | Substitution via nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. |

| Methyl Group | Can be functionalized through free-radical halogenation, although this is often less selective. |

This table outlines potential reactions based on the functional groups present in the molecule.

These transformations allow chemists to use this compound as a foundational piece in the multi-step synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.

Development of Analytical Reagents or Sensors

Molecules containing a combination of a phenolic hydroxyl group and a carboxylic acid are often investigated for their ability to act as sensors for specific metal ions. The coordination of a metal ion can lead to a change in the molecule's photophysical properties, such as a shift in its absorbance or fluorescence spectrum. This change can be used to detect the presence and concentration of the target ion. While the development of this compound itself as an analytical sensor is not widely reported, its structure provides a suitable framework for such applications, potentially after further modification to enhance its selectivity and sensitivity.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Hydroxy 6 Methylbenzoic Acid

The structural features of 4-Bromo-2-hydroxy-6-methylbenzoic acid, including its halogenated salicylic (B10762653) acid core, present a compelling foundation for future scientific inquiry. The interplay of its bromo, hydroxyl, carboxyl, and methyl functional groups offers a versatile scaffold for exploration across synthetic chemistry, pharmacology, computational science, materials science, and environmental studies. The following sections outline key areas for future research that could unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the optimal methods for synthesizing 4-Bromo-2-hydroxy-6-methylbenzoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves bromination of a methyl-substituted hydroxybenzoic acid precursor. A regioselective bromination step using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) is critical to target the 4-position. For purification, recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) is recommended. Purity validation requires HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR to confirm the absence of unreacted starting materials or di-brominated byproducts. Melting point analysis (e.g., mp ~181°C for analogous brominated benzoic acids) can further corroborate purity .

Q. How should researchers characterize the structural properties of this compound?

Methodological Answer: Structural characterization involves:

- X-ray crystallography : Use SHELX software for refinement (SHELXL for small-molecule structures) to resolve bond lengths, angles, and hydrogen-bonding networks. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Spectroscopy : FT-IR to confirm hydroxyl (broad ~3200 cm⁻¹) and carboxylic acid (sharp ~1700 cm⁻¹) groups. ¹H NMR (DMSO-d₆) should show distinct aromatic proton splitting patterns (e.g., deshielded protons at δ 7.2–8.0 ppm) and methyl group signals (δ ~2.5 ppm) .

Advanced Research Questions

Q. How can researchers address inconsistencies in crystallographic data during refinement (e.g., disordered atoms or twinning)?

Methodological Answer: For disordered atoms, use SHELXL’s PART instruction to model alternate conformations, and apply geometric restraints to prevent overfitting. In cases of twinning (common in brominated aromatics due to pseudo-symmetry), apply the TWIN command with a BASF parameter to refine twin fractions. High-resolution data (≤1.0 Å) and rigorous checks against the R1 and wR2 residuals are essential. Validate the final model using the IUCr’s checkCIF tool to flag potential errors .

Q. What strategies mitigate hazards when handling toxic intermediates in its synthesis?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during bromination steps to prevent inhalation of volatile bromine or HBr gas .

- PPE : Wear nitrile gloves, goggles, and lab coats. For skin contact, immediately wash with soap/water for ≥15 minutes and seek medical evaluation for persistent irritation .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal, and segregate halogenated waste for incineration .

Q. How can experimental design optimize the synthesis of derivatives with specific substituents (e.g., fluorene derivatives)?

Methodological Answer: Leverage the bromine atom’s reactivity for cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) or nucleophilic substitution. For example, this compound can serve as a precursor to 3-bromofluorenone via Friedel-Crafts acylation followed by cyclization. Optimize reaction conditions (e.g., Pd(OAc)₂ catalyst, Cs₂CO₃ base in DMF at 110°C) and monitor progress via TLC (silica, UV-active spots) .

Q. What analytical approaches resolve co-elution issues in HPLC analysis of brominated benzoic acid derivatives?

Methodological Answer:

- Mobile phase optimization : Use acidic conditions (0.1% formic acid) to improve peak symmetry. Gradient elution (5%→95% acetonitrile over 20 min) enhances separation of structurally similar analogs.

- Column selection : Employ a phenyl-hexyl stationary phase for better π-π interactions with aromatic analytes.

- LC-MS/MS : Confirm molecular ions (e.g., [M-H]⁻ at m/z 243 for the parent compound) and fragment patterns to distinguish co-eluting species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products